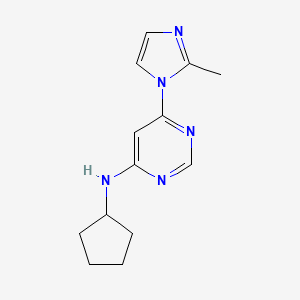

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

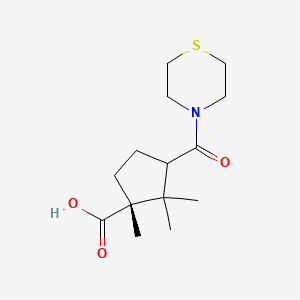

“N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, and four hydrogen atoms . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, and histamine .

Synthesis Analysis

Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A variety of synthetic routes have been reported for imidazole and its derivatives . For instance, Patel et al. synthesized a compound with a similar structure, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” likely includes a pyrimidine ring fused to an imidazole ring, similar to the structure of 6-aminopurines . The imidazole ring is amphoteric, showing both acidic and basic properties, and can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution due to the presence of excessive π-electrons . They can also interact with biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .科学研究应用

Therapeutic Potential

Imidazole-containing compounds have been found to exhibit a wide range of biological activities. They can act as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents . Therefore, “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” could potentially be used in the development of new drugs with these therapeutic effects.

Antitubercular Activity

Imidazole derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis . Given the presence of the imidazole ring in “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine”, this compound could potentially be used in the treatment of tuberculosis.

Photoluminescent Applications

Compounds containing imidazole have been studied for their photoluminescent properties . This suggests that “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” could potentially be used in applications such as white-light emission, bioimaging, sensing, and photocatalysis.

Synthesis of Functional Molecules

Imidazole is a key component in the synthesis of functional molecules used in a variety of everyday applications . Therefore, “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” could be used in the synthesis of such molecules.

Industrial Applications

Imidazole and its derivatives have been used in the production of dyestuffs, sanitizers, corrosion inhibitors, antioxidants, and copolymers . This suggests potential industrial applications for “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine”.

Development of Novel Drugs

Given the high chemotherapeutic values of drugs containing heterocyclic nuclei , “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” could be used in the development of novel drugs to overcome current public health problems.

未来方向

Imidazole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary, and heterocyclic compounds, including imidazole derivatives, can provide high chemotherapeutic values .

作用机制

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a broad range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a diverse range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

属性

IUPAC Name |

N-cyclopentyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSYWKXPXCJQKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)

![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)

![6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine](/img/structure/B6441265.png)

![6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441282.png)

![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)

![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)

![3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441309.png)

![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441317.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441339.png)